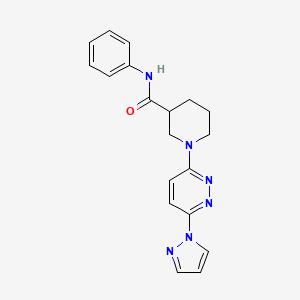

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-phenylpiperidine-3-carboxamide

Description

1-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)-N-phenylpiperidine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a pyrazole moiety at the 6-position and a piperidine-3-carboxamide group at the 3-position. Its planar structure, as evidenced by crystallographic studies (r.m.s. deviation: 0.044 Å), is stabilized by intramolecular C–H⋯N hydrogen bonding and intermolecular π-π interactions (distance: 3.6859 Å) .

Properties

IUPAC Name |

N-phenyl-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O/c26-19(21-16-7-2-1-3-8-16)15-6-4-12-24(14-15)17-9-10-18(23-22-17)25-13-5-11-20-25/h1-3,5,7-11,13,15H,4,6,12,14H2,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTJCPPVMYUIRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)N3C=CC=N3)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with pyrazolylpyridazine structures have been reported to exhibit a wide spectrum of biological activity.

Mode of Action

It’s known that the compound interacts with its targets, leading to changes that result in its biological activity.

Comparison with Similar Compounds

Compound A : 1-(6-Chloropyridazin-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidine-3-carboxamide

- Key Differences :

- Pyridazine 6-position: Chloro substituent (vs. pyrazole in the target compound).

- Amide substituent: (1-Methylpyrrol-2-yl)methyl group (vs. phenyl).

- Implications: The chloro group increases electronegativity and lipophilicity (Cl vs. The (1-methylpyrrol-2-yl)methyl group introduces a secondary amine and alkyl chain, which may alter solubility and metabolic stability compared to the aromatic phenyl group.

Compound B : N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine

- Key Differences: Lacks the piperidine-3-carboxamide moiety. Pyridazine 3-position: Amino group (vs. piperidine-carboxamide).

- Implications: The absence of the carboxamide reduces molecular weight (simpler structure) but eliminates conformational flexibility provided by the piperidine ring.

Heterocyclic Core Modifications

Compound C : 1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide

- Key Differences :

- Core: Pyrazole linked to chloropyridine via a methyl group (vs. pyridazine-pyrazole).

- Amide substituent: 4-Ethoxyphenyl (vs. phenyl).

- Implications :

- The ethoxy group enhances electron-donating effects and metabolic stability compared to unsubstituted phenyl.

- The chloropyridine core introduces a halogen bond acceptor, which may improve target selectivity in halogen-rich binding pockets.

Compound D : 1-(5H,6H,7H-cyclopenta[c]pyridazin-3-yl)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide

- Key Differences: Core: Cyclopentapyridazine (fused bicyclic system vs. monocyclic pyridazine). Amide substituent: Pyrrolidinyl-pyrimidine (vs. phenyl).

- The pyrrolidinyl-pyrimidine group introduces basic nitrogen atoms, which could enhance solubility and ionic interactions.

Structural and Functional Analysis Table

Research Findings and Implications

- Planarity and Binding: The target compound’s planar pyridazine-pyrazole system facilitates π-π stacking with aromatic residues in target proteins, a feature absent in non-planar analogs like Compound D .

- Substituent Effects: Electron-withdrawing groups (e.g., chloro in Compound A) increase lipophilicity but may reduce solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.